molecular formula C18H15Cl3N2O B349626 Econazole CAS No. 27220-47-9

Econazole

Cat. No.: B349626
CAS No.: 27220-47-9
M. Wt: 381.7 g/mol
InChI Key: LEZWWPYKPKIXLL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Econazole primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme is crucial for the conversion of lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane, and its synthesis is vital for the growth and function of fungal organisms .

Mode of Action

This compound interacts with its primary target, the 14-α demethylase enzyme, and inhibits its function . This inhibition disrupts the conversion of lanosterol to ergosterol . As a result, the synthesis of ergosterol, a critical component of the fungal cell membrane, is hindered . This leads to increased cellular permeability, causing leakage of cellular contents .

Biochemical Pathways

The inhibition of ergosterol synthesis by this compound affects the integrity of the fungal cell membrane . This disruption leads to increased permeability of the cell membrane and leakage of cellular contents . In addition, this compound has been found to cause dissipation of bacterial transmembrane proton motive force (PMF), which is a crucial component of bacterial energy metabolism .

Pharmacokinetics

This compound is a topical antifungal, and its systemic absorption following topical application to the skin is minimal . It is metabolized in the liver to more than 20 metabolites . The excretion of this compound is minimal, with less than 1% excreted in urine and feces .

Result of Action

The primary result of this compound’s action is the death of the fungal cells. By disrupting the synthesis of ergosterol, this compound compromises the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death . In addition, this compound’s ability to dissipate bacterial transmembrane PMF can lead to the eradication of bacterial tolerant cells .

Action Environment

This compound is used as a topical treatment for various fungal skin infections, such as athlete’s foot, tinea, pityriasis versicolor, ringworm, and jock itch . The efficacy and stability of this compound can be influenced by environmental factors such as the presence of moisture and warmth, which are conditions that often favor fungal growth. Therefore, the application of this compound in a clean, dry environment can enhance its antifungal action.

Biochemical Analysis

Biochemical Properties

Econazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane, and inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents .

Cellular Effects

This compound has been shown to selectively induce cell death in NF1-homozygous mutant tumor cells . It inhibits mutant cell proliferation and induces apoptosis in xenograft models . This compound also blocks Ca2+ influx and stimulates endoplasmic reticulum (ER) Ca2+ release through the generation of mitochondrial reactive oxygen species (ROS), resulting in sustained depletion of ER Ca2+ stores, protein synthesis inhibition, and cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the interaction with 14-α demethylase, a cytochrome P-450 enzyme, which is crucial for the synthesis of ergosterol . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .

Temporal Effects in Laboratory Settings

This compound has been shown to eradicate starvation-induced tolerant bacterial populations within 24 or 96 hours when used in combination with conventional antibiotics . It causes dissipation of bacterial transmembrane proton motive force (PMF), leading to the death of the bacteria .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that the rate of elimination of similar azole antifungals is dose-dependent—the greater the dose, the longer the elimination half-life .

Metabolic Pathways

This compound’s primary metabolic pathway involves the inhibition of the enzyme 14-α demethylase, which is part of the ergosterol synthesis pathway . This inhibition disrupts the production of ergosterol, a key component of the fungal cell membrane .

Transport and Distribution

While specific details on the transport and distribution of this compound within cells and tissues are limited, it’s known that this compound, like other azole antifungals, can be distributed topically to treat local infections .

Subcellular Localization

This compound primarily targets the fungal cell membrane where it inhibits the enzyme 14-α demethylase, disrupting the synthesis of ergosterol . This suggests that this compound localizes at the site of ergosterol synthesis within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of econazole involves several key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Econazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bromoketone, sodium borohydride, and p-chlorobenzyl chloride. The major products formed from these reactions are intermediates that lead to the final this compound compound .

Scientific Research Applications

Econazole has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is studied for its synthetic pathways and reaction mechanisms. Researchers explore its chemical properties and potential modifications to enhance its efficacy.

    Biology: In biological research, this compound is used to study fungal cell biology and the mechanisms of antifungal resistance.

    Medicine: this compound is extensively used in medical research to develop new antifungal therapies.

    Industry: In the pharmaceutical industry, this compound is used to formulate topical antifungal medications.

Comparison with Similar Compounds

Econazole is related to other antifungal medications such as fluconazole, ketoconazole, itraconazole, and clotrimazole. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications:

This compound is unique in its specific structural features and its primary use in topical formulations for treating skin infections .

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZWWPYKPKIXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68797-31-9 (nitrate), 24169-02-6 (nitrate salt/solvate)
Record name Econazole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID2029872
Record name Econazole
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Molecular Weight

381.7 g/mol
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Physical Description

Solid
Record name Econazole
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Solubility

1.48e-03 g/L
Record name Econazole
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Mechanism of Action

Econazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Econazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis.
Record name Econazole
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CAS No.

27220-47-9
Record name Econazole
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Record name Econazole
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Record name Econazole
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Record name Econazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Econazole?

A1: this compound is an imidazole antifungal agent that primarily targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). [] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts ergosterol synthesis, leading to membrane instability and ultimately fungal cell death. []

Q2: How does this compound impact intracellular calcium levels in cells?

A2: Research suggests that this compound can increase intracellular calcium levels ([Ca2+]i) through a two-pronged mechanism: stimulating Ca2+ influx from the extracellular space and promoting Ca2+ release from the endoplasmic reticulum (ER). [, , ] Importantly, this ER Ca2+ release appears to occur independently of phospholipase C activation. [, ] Conversely, this compound also exhibits a potent blocking effect on store-operated Ca2+ entry, a mechanism that replenishes ER Ca2+ stores. [, ]

Q3: Can this compound impact the efficacy of other drugs?

A3: this compound has been shown to reverse Adriamycin resistance in breast cancer cells by inhibiting the PI3K/AKT signaling pathway. [] This finding highlights its potential as an adjuvant therapy to enhance the efficacy of existing anticancer drugs.

Q4: Does this compound impact mitochondrial function?

A4: Studies have shown that this compound can induce mitochondrial reactive oxygen species (ROS) production. [] This effect on mitochondrial ROS generation plays a crucial role in this compound-induced cell death, particularly in cancer cells.

Q5: Does this compound affect bacterial cells?

A5: While primarily known for its antifungal properties, this compound displays promising antibacterial activity, particularly against tolerant bacteria. [, ] It achieves this by disrupting the bacterial transmembrane proton motive force (PMF), ultimately leading to bacterial cell death. [, ] Notably, this compound demonstrates synergy with conventional antibiotics like ceftazidime, effectively eradicating tolerant bacterial populations both in vitro and in vivo. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C18H15Cl3N2O, and its molecular weight is 371.67 g/mol.

Q7: What is known about the stability of this compound?

A7: this compound nitrate ophthalmic ointment in a 1% concentration demonstrated stability when stored in dark containers, with an estimated expiration date of 2.19 years. [] This highlights the importance of packaging and storage conditions in maintaining drug stability.

Q8: How can the solubility of this compound be enhanced?

A8: Studies show that incorporating cyclodextrins like HP-α-CD and HP-β-CD significantly improves the solubility of this compound nitrate. [] This increased solubility can enhance drug delivery, especially in topical applications. Additionally, combining non-ionic surfactants like Tween® 80 and Solutol®HS 15 with phospholipids like Lipoid 75® also demonstrably improves this compound nitrate solubility in water. []

Q9: Can this compound be incorporated into textiles for therapeutic purposes?

A9: Research has successfully incorporated this compound-loaded microparticles onto textiles using Dermotex technology. [] This innovative approach aims to achieve a more controlled drug release, potentially improving patient compliance by reducing application frequency.

Q10: Does this compound possess catalytic properties?

A10: this compound itself is not known to exhibit significant catalytic properties. Its primary mode of action relies on binding and inhibiting specific target enzymes, mainly CYP51 in fungi and PI3K/AKT in certain cancer cells.

Q11: How does the structure of this compound relate to its activity?

A11: While specific SAR studies on this compound were not included in the provided research, it is well established that modifications to the imidazole ring and its substituents can significantly impact antifungal activity, potency, and selectivity.

Q12: What strategies can improve the stability and bioavailability of this compound?

A12: Formulating this compound as a liposomal gel has been shown to enhance its accumulation in the skin compared to cream formulations. [] This suggests that liposomes may serve as effective carriers for topical drug delivery of this compound.

Q13: What is the metabolic fate of this compound in humans?

A13: Following oral administration, this compound undergoes extensive metabolism, primarily involving oxidation of the imidazole ring carbons. [] This is followed by O-dealkylation and subsequent conjugation of the resulting alcohols, likely with glucuronic acid, before excretion. []

Q14: How does the pharmacokinetics of this compound differ based on application route?

A14: Following topical application of this compound nitrate cream, the drug accumulates in the stratum corneum, achieving levels significantly exceeding the minimum inhibitory concentrations for various fungi for up to 7 days. [] This sustained presence in the stratum corneum contributes to its long-lasting antifungal activity.

Q15: How effective is this compound in treating tinea pedis?

A15: Clinical trials demonstrate that a 1% this compound nitrate topical foam effectively treats tinea pedis, exhibiting superiority over vehicle foam in achieving complete cure, mycological cure, and effective treatment. [, ] Furthermore, this compound foam significantly reduced itch compared to ketoconazole cream, improving quality of life in patients with interdigital tinea pedis. [, ]

Q16: Does this compound show efficacy against multi-drug resistant tuberculosis?

A16: In vivo studies using a mouse model infected with a multidrug-resistant Mycobacterium tuberculosis strain revealed that this compound significantly reduced bacterial load in both the lungs and spleen. [] Combining this compound with Moxifloxacin resulted in an additive effect, highlighting its potential in managing drug-resistant tuberculosis.

Q17: Are there any novel drug delivery systems for this compound?

A17: Beyond traditional creams and ointments, researchers are exploring novel delivery systems for this compound, including liposomal gels [] and microparticle-loaded textiles, [] to enhance its efficacy and patient compliance.

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